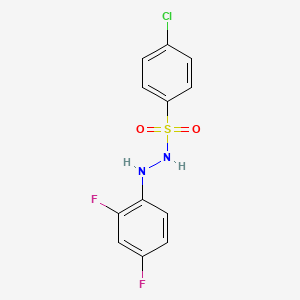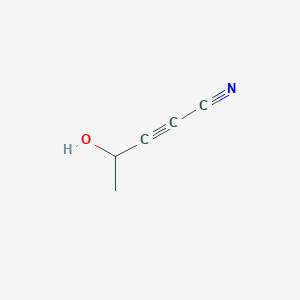
4-chloro-N'-(2,4-difluorophenyl)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides This compound is characterized by the presence of a chloro group, two fluorine atoms, and a sulfonohydrazide moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of sulfonic acids or sulfonates.
Reduction Reactions: Formation of amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
- 4-chloro-N-(3,4-difluorophenyl)benzenesulfonamide
Uniqueness
4-chloro-N’-(2,4-difluorophenyl)benzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9ClF2N2O2S |
|---|---|
Peso molecular |
318.73 g/mol |
Nombre IUPAC |
4-chloro-N'-(2,4-difluorophenyl)benzenesulfonohydrazide |
InChI |
InChI=1S/C12H9ClF2N2O2S/c13-8-1-4-10(5-2-8)20(18,19)17-16-12-6-3-9(14)7-11(12)15/h1-7,16-17H |
Clave InChI |
VQGZGUMMOZUPEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NNC2=C(C=C(C=C2)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)

